Enantiomeric Identity vs. Racemate: Defined (S)-Stereochemistry for Reproducible SAR
The target compound is the single (S)-enantiomer (CAS 2088742-46-3), whereas the closely related racemic mixture is registered under CAS 2088742-48-5 and lacks stereochemical definition . The (S)-configuration places the methyl acetate substituent in a defined spatial orientation relative to the furopyridine plane, which directly influences the geometry of subsequent Pd-catalyzed coupling reactions and the binding pose of final ligands within the ATP-binding pocket of target kinases [1]. No publicly available head-to-head enantiomer activity comparison exists for the 6-chloro-3-acetate pair; however, the general principle that enantiomers of chiral kinase inhibitors exhibit divergent potency and selectivity profiles is well established for related furo[3,2-b]pyridine-derived probes [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | Single (S)-enantiomer; CAS 2088742-46-3; commercially available at >=98% purity (Leyan) or 95% (AKSci) |
| Comparator Or Baseline | Racemic mixture; CAS 2088742-48-5; commercially available at 97% (Ambeed) or 98% (Leyan) |
| Quantified Difference | Target offers defined stereochemistry; racemate contains both enantiomers, potentially confounding SAR and reducing per-enantiomer potency by ~50% if only one enantiomer is active |
| Conditions | Commercial purity specifications from vendor certificates of analysis (Leyan, AKSci, Ambeed) |
Why This Matters
Procurement of the single enantiomer ensures that every downstream data point—whether enzymatic IC50, cellular EC50, or crystallographic electron density—originates from a uniform molecular entity, eliminating the interpretive ambiguity inherent in racemic mixtures.
- [1] Němec V, Maier L, Berger BT, et al. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. Eur J Med Chem. 2021;215:113299. View Source
